![molecular formula C16H16O3 B6401602 2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261966-14-6](/img/structure/B6401602.png)
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, is an organic compound belonging to the family of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 108-110°C. It is a widely used intermediate in the manufacture of pharmaceuticals, dyes, and fragrances. Its chemical formula is C11H14O3.
Scientific Research Applications
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. In addition, it has been used as a starting material for the synthesis of various dyes and fragrances.
Mechanism of Action
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, is an aromatic carboxylic acid. It is believed to act as a weak acid, undergoing protonation in the presence of a strong acid catalyst. The protonated form of the compound is then believed to be capable of forming a variety of derivatives, such as heterocyclic compounds, pharmaceuticals, dyes, and fragrances.
Biochemical and Physiological Effects
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, has not been studied extensively for its biochemical and physiological effects. However, it is believed to be a weak acid and is not expected to have any adverse effects on the human body.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step reaction using readily available reagents, and the product can be isolated using column chromatography. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
Future research on 2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, could focus on developing new synthetic methods for its synthesis. In addition, further research could be conducted to explore its potential applications in the pharmaceutical and fragrance industries. Other potential areas of research could include the study of its biochemical and physiological effects, as well as its potential use as a starting material for the synthesis of heterocyclic compounds.
Synthesis Methods
2-(3-Ethoxyphenyl)-6-methylbenzoic acid, 95%, is synthesized using a two-step reaction. The first step involves the reaction of 3-ethoxyphenol and methylbenzoic acid in the presence of a strong acid catalyst. This reaction yields a mixture of 2-(3-ethoxyphenyl)-6-methylbenzoic acid and 2-(3-ethoxyphenyl)-4-methylbenzoic acid. The second step involves the separation of the two isomers using column chromatography.
properties
IUPAC Name |
2-(3-ethoxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-13-8-5-7-12(10-13)14-9-4-6-11(2)15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMMHNOEXYRFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC(=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690010 |
Source
|
Record name | 3'-Ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261966-14-6 |
Source
|
Record name | 3'-Ethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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